Serotonin glucuronide-d4

LC-MS/MS Stable Isotope Labeling Bioanalysis

This deuterium-labeled internal standard is structurally identical to serotonin glucuronide, providing a +4 Da mass shift for MS distinction. It is the only IS that co-elutes with the target conjugate, ensuring accurate matrix-corrected quantification in complex matrices like plasma, CSF, and brain microdialysates. Essential for validating methods and ensuring reliable clinical and pharmacokinetic data.

Molecular Formula C16H20N2O7
Molecular Weight 356.36 g/mol
Cat. No. B12414598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerotonin glucuronide-d4
Molecular FormulaC16H20N2O7
Molecular Weight356.36 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN
InChIInChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2
InChIKeyQALKNDMLQRCLGT-STJCAZDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serotonin Glucuronide-d4: A Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation of Serotonin Metabolism


Serotonin glucuronide-d4 (CAS No. 1620326-22-8, molecular formula C16H16D4N2O7, molecular weight 356.36 g/mol) is the deuterium-labeled analog of serotonin glucuronide, the primary O-glucuronide metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [1]. Serotonin glucuronide is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, predominantly by the UGT1A6 isoform, and represents a key phase II metabolic pathway for serotonin clearance [2]. The d4-labeled variant incorporates four deuterium atoms specifically at the aminoethyl side chain (1,1,2,2-tetradeuterioethyl), resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte (352.34 g/mol) [1]. This stable isotope labeling enables its primary application as an internal standard for accurate quantitative analysis of serotonin glucuronide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for matrix effects, ion suppression, and sample preparation variability [3].

Why Unlabeled Serotonin Glucuronide or Alternative Isotopologues Cannot Substitute Serotonin Glucuronide-d4 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis of serotonin glucuronide, the use of a non-deuterated internal standard, a structurally similar but chemically distinct analog, or a different isotopologue (e.g., 13C-labeled or d2/d3-labeled) introduces significant analytical error due to differential matrix effects and ionization behavior [1]. Endogenous serotonin glucuronide is present at physiologically relevant concentrations—up to 2.5× higher than free serotonin in rat brain microdialysates (1.0–1.7 nM) [2]—making accurate baseline subtraction impossible without a co-eluting, chemically identical isotopologue. Unlabeled serotonin glucuronide cannot be distinguished from endogenous analyte by mass spectrometry, while non-isotopic structural analogs exhibit divergent chromatographic retention, extraction recovery, and ion suppression/enhancement profiles in complex matrices such as brain microdialysate, cerebrospinal fluid (CSF), or plasma [3][4]. Deuterated internal standards with fewer than four deuterium atoms risk isotopic overlap with the analyte's natural M+1/M+2 isotopic envelope, compromising quantification accuracy at low concentrations. The d4-labeling pattern of serotonin glucuronide-d4 provides a distinct +4 Da mass shift, ensuring baseline mass resolution from the unlabeled analyte while maintaining near-identical physicochemical behavior essential for robust method validation per FDA and EMA bioanalytical guidelines .

Quantitative Evidence Supporting Selection of Serotonin Glucuronide-d4 Over Alternative Internal Standards in Neurochemical Bioanalysis


Mass Spectrometric Resolution: +4 Da Mass Shift Enables Unambiguous Quantitation of Endogenous Serotonin Glucuronide

Serotonin glucuronide-d4 provides a nominal mass shift of +4 Da relative to unlabeled serotonin glucuronide, ensuring baseline resolution in the MS1 scan and eliminating isotopic cross-talk that would compromise quantification accuracy with d2- or d3-labeled analogs [1]. The unlabeled analyte (serotonin glucuronide) has a molecular weight of 352.34 g/mol , while the d4-labeled internal standard has a molecular weight of 356.36 g/mol [1]. In positive-ion MS/MS, the precursor ion m/z shifts from approximately 353 ([M+H]+) for the analyte to 357 ([M+H]+) for the d4-labeled internal standard, with the characteristic fragment ion corresponding to the serotonin aglycone (m/z 177 for analyte vs m/z 181 for d4-IS) . This +4 Da differential exceeds the natural M+2 isotopic abundance of the unlabeled analyte, preventing signal overlap that occurs with d2-labeled isotopologues where the IS signal may contribute to the analyte channel due to incomplete isotopic enrichment or natural abundance isotopes .

LC-MS/MS Stable Isotope Labeling Bioanalysis

Chromatographic Co-Elution and Matrix Effect Normalization in Neurochemical Matrices

In validated LC-MS/MS methods for serotonin glucuronide quantification in rat brain microdialysates, deuterated internal standards are essential for correcting matrix effects inherent to microdialysis perfusate [1]. Serotonin glucuronide-d4 co-elutes with the endogenous analyte due to near-identical physicochemical properties, enabling real-time compensation for ion suppression or enhancement caused by co-extracted matrix components (e.g., salts, phospholipids) [2]. Without a co-eluting SIL-IS, matrix effects can cause quantification errors exceeding 30-50% in electrospray ionization . While no direct head-to-head data comparing serotonin glucuronide-d4 to unlabeled serotonin glucuronide in matrix effect studies were identified, the class of deuterated glucuronide internal standards is established to normalize matrix effects when the isotopic label does not alter retention time by more than 0.1 min [2].

Matrix Effect Correction LC-MS/MS Neurochemistry

Isotopic Purity Specifications and Lot-to-Lot Consistency

Commercially available serotonin glucuronide-d4 is supplied with defined isotopic purity specifications, typically ≥98% chemical purity with deuterium incorporation >99% at labeled positions . The compound is provided with a Certificate of Analysis (CoA) documenting purity, identity confirmation by NMR and LC-MS, and isotopic enrichment by mass spectrometry [1]. In contrast, unlabeled serotonin glucuronide reference standards are not suitable for internal standardization due to endogenous background interference [2]. Alternative isotopologues (e.g., d2 or d3) may have lower isotopic purity or incomplete labeling that introduces cross-talk with the analyte channel . While direct comparative purity data between serotonin glucuronide-d4 and other isotopologues were not identified in primary literature, vendor specifications indicate consistent isotopic enrichment essential for reliable quantification.

Quality Control Isotopic Purity Certificate of Analysis

Recommended Applications of Serotonin Glucuronide-d4 in Neurochemistry, Pharmacokinetics, and Bioanalytical Method Development


Quantification of Endogenous Serotonin Glucuronide in Brain Microdialysates and CSF by LC-MS/MS

Serotonin glucuronide-d4 serves as the optimal internal standard for validated LC-MS/MS methods quantifying intact serotonin glucuronide in rat and human brain microdialysates and cerebrospinal fluid (CSF) [1][2]. In these matrices, endogenous serotonin glucuronide concentrations range from 1.0–1.7 nM in rat brain, exceeding free serotonin levels by up to 2.5× [1]. The d4-labeled IS co-elutes with the analyte, correcting for matrix-induced ion suppression that would otherwise compromise quantification limits and accuracy. This application is directly supported by published methods from the University of Helsinki group demonstrating first-time detection of serotonin glucuronide in rat brain and subsequent translation to human clinical samples [1][2].

In Vitro UGT Enzyme Activity Assays for Drug-Drug Interaction (DDI) Assessment

For in vitro glucuronidation assays using human liver microsomes (HLM) or recombinant UGT1A6 isoforms, serotonin glucuronide-d4 enables precise quantification of serotonin-5-O-glucuronide formation as a marker of UGT1A6 activity [3]. The assay, originally developed using HPLC-fluorescence, can be adapted to LC-MS/MS with deuterated IS to improve sensitivity and specificity, particularly when assessing enzyme kinetics (Km = 8.8 ± 0.3 mM in HLM) or interspecies differences across preclinical models [3]. The d4-IS corrects for variability in sample preparation and ionization efficiency, ensuring reproducible kinetic parameter determination.

Method Validation and Regulatory Bioanalysis for Serotonin Pathway Metabolite Profiling

In regulated bioanalytical laboratories supporting pharmacokinetic or clinical studies, serotonin glucuronide-d4 is essential for method validation per FDA/EMA guidance, which mandates the use of stable isotope-labeled internal standards for endogenous analyte quantification whenever feasible . The d4-label provides a +4 Da mass shift that exceeds the M+2 natural isotopic contribution, ensuring analytical specificity. The compound is supplied with a Certificate of Analysis documenting purity and isotopic enrichment, supporting audit-ready documentation for IND/NDA submissions [4].

Metabolic Tracing and Flux Analysis in Serotonin Pathway Studies

While primarily used as an internal standard, serotonin glucuronide-d4 may also be employed as a tracer in metabolic flux studies to distinguish newly synthesized glucuronide from pre-existing pools when administered as a labeled precursor [5]. The deuterium label at the aminoethyl side chain is metabolically stable under physiological conditions, allowing tracking of serotonin conjugation without interference from endogenous unlabeled metabolite [5]. This application is inferred from the general utility of deuterated metabolites in stable isotope-resolved metabolomics.

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